zyklische Carbossamidsäuren

Cyclic carboximidic acids are a class of organic compounds characterized by the presence of a five-membered or six-membered ring structure, containing an amidine group (-N=C=O) and a carboxylic acid group (-COOH). These molecules exhibit unique chemical properties due to their structural features. For instance, cyclic carboximidic acids often display enhanced reactivity compared to linear counterparts, which can be attributed to the strain in the ring structure leading to increased electrophilicity.

In organic synthesis, these compounds serve as valuable precursors for various transformations. They can participate in nucleophilic substitution reactions and Michael addition reactions, facilitating the construction of complex molecules with diverse functionalities. Additionally, their ability to form stable cyclic structures provides a platform for designing new materials with specific properties such as catalytic activity or molecular recognition.

These versatile reagents find applications across multiple fields including pharmaceuticals, agrochemicals, and functional polymers. Their potential in these areas makes them indispensable tools in modern chemical research.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

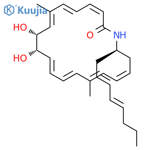

|

Budmunchiamine L5 | 195734-29-3 | C30H60N4O |

|

Cyclo(lysyllysyl); (3S,6S)-form, N,N'-Di-Ac | 1486484-82-5 | C16H28N4O4 |

|

Lobosamide A; 14E-Isomer | 1803292-01-4 | C29H41NO5 |

|

Dimerumic acid; N6-Deoxy | 2084889-07-4 | C22H36N4O7 |

|

2,5-Dihydro-2-methoxy-5-oxo-1H-pyrrole-2-carboxamide; (S)-form | 2112824-68-5 | C6H8N2O3 |

|

Aureoverticillactam | 682774-28-3 | C28H39NO4 |

|

Dihydromyricoidine | 117611-59-3 | C17H33N3O |

|

Heronamide C | 1257083-94-5 | C29H39NO3 |

|

Lobosamide A; 10-Deoxy | 1803292-02-5 | C29H41NO4 |

|

2,5-Dihydro-2-methoxy-5-oxo-1H-pyrrole-2-carboxamide; (R)-form | 2112824-73-2 | C6H8N2O3 |

Verwandte Literatur

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

Empfohlene Lieferanten

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte